Advanced Synthesis of 2-(Benzo[d]isoxazol-3-yl)ethanamine: A Modular Technical Guide
Advanced Synthesis of 2-(Benzo[d]isoxazol-3-yl)ethanamine: A Modular Technical Guide
The following technical guide details the synthesis of 2-(benzo[d]isoxazol-3-yl)ethanamine , a critical pharmacophore found in atypical antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide).
This guide prioritizes the "Nitrile Extension Route" , a robust, scalable pathway that avoids the common pitfall of N–O bond cleavage associated with catalytic hydrogenation.
Part 1: Executive Summary & Retrosynthetic Logic
The 1,2-benzisoxazole moiety is a privileged scaffold in neuropharmacology. However, the synthesis of its primary amine derivative, 2-(benzo[d]isoxazol-3-yl)ethanamine , presents a specific chemoselective challenge: the lability of the isoxazole N–O bond under standard reducing conditions (e.g., Pd/C + H₂), which frequently leads to ring-opening and the formation of salicylamides.
To ensure structural integrity, this guide utilizes a C1-Homologation Strategy . We begin with the robust synthesis of the 3-methyl parent ring, followed by radical functionalization and cyanide displacement. The final reduction employs a hydride donor selective for the nitrile in the presence of the isoxazole core.
Retrosynthetic Analysis (DOT Visualization)
Part 2: Detailed Synthetic Protocols
Phase 1: Construction of the Heterocycle
Objective: Synthesis of 3-Methyl-1,2-benzisoxazole.[1] Rationale: Direct cyclization of the oxime acetate is preferred over the reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid due to higher yields and easier purification.
Reagents:
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2-Hydroxyacetophenone oxime (1.0 eq)
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Acetic anhydride (Ac₂O) (1.2 eq)
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Pyridine (Catalytic) or Sodium Acetate
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Potassium Hydroxide (KOH) / Methanol
Protocol:
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Acetylation: Dissolve 2-hydroxyacetophenone oxime in dry dichloromethane (DCM). Add acetic anhydride (1.2 eq) and a catalytic amount of pyridine. Stir at room temperature for 4 hours until TLC confirms consumption of the starting material.
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Isolation: Wash the organic layer with water, dry over Na₂SO₄, and concentrate to yield the O-acetyl oxime intermediate.
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Cyclization: Dissolve the intermediate in methanol. Add solid KOH (2.0 eq) carefully.[2] Reflux the mixture for 2–3 hours. The base mediates the intramolecular nucleophilic attack of the phenoxide onto the nitrogen, displacing the acetate.
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Purification: Evaporate methanol, dilute with water, and extract with ethyl acetate. The product, 3-methyl-1,2-benzisoxazole , is obtained as a low-melting solid or oil (Yield: ~75-85%).
Mechanistic Insight: The acetylation of the oxime hydroxyl group makes it a better leaving group, facilitating the attack by the phenolic oxygen.
Phase 2: Side-Chain Functionalization (The "Ethyl" Linker)
Objective: Conversion of the methyl group to the ethylamine side chain via a nitrile intermediate.
Step A: Wohl-Ziegler Bromination
Reaction: 3-Methyl-1,2-benzisoxazole → 3-(Bromomethyl)-1,2-benzisoxazole
| Parameter | Specification |
| Reagent | N-Bromosuccinimide (NBS) (1.05 eq) |
| Initiator | AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (Catalytic) |
| Solvent | Carbon Tetrachloride (CCl₄) or Benzotrifluoride (Greener alternative) |
| Temp | Reflux (70-80°C) |
| Time | 4–6 Hours |
Protocol:
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Suspend the 3-methylbenzisoxazole and NBS in the solvent.
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Add the radical initiator (AIBN) and heat to reflux.
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Critical Check: Monitor the disappearance of the methyl peak (δ ~2.6 ppm) and appearance of the methylene bromide peak (δ ~4.7 ppm) via ¹H-NMR.
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Workup: Cool, filter off the succinimide byproduct, and concentrate the filtrate. Use the crude bromide immediately to prevent decomposition.
Step B: Cyanation (C1 Homologation)
Reaction: 3-(Bromomethyl)-1,2-benzisoxazole → 2-(Benzo[d]isoxazol-3-yl)acetonitrile
Protocol:
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Dissolve the crude bromide in DMSO or DMF.
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Add Sodium Cyanide (NaCN) (1.2 eq) cautiously. Safety: Use a fume hood and cyanide antidote kit.
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Stir at ambient temperature for 12 hours. Heating is usually unnecessary and may cause degradation.
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Quench: Pour into ice water and extract with ethyl acetate.
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Result: This yields the cyanomethyl derivative, effectively extending the carbon chain to the required length (C-C-N).
Phase 3: Chemoselective Reduction (The Critical Step)
Objective: Reduce the nitrile to the primary amine without cleaving the isoxazole ring.
The Problem: Catalytic hydrogenation (H₂/Pd-C) will cleave the N–O bond, destroying the pharmacophore. The Solution: Borane-Tetrahydrofuran (BH₃·THF) complex.[3][4]
Protocol:
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Setup: Under an argon atmosphere, dissolve 2-(benzo[d]isoxazol-3-yl)acetonitrile in anhydrous THF.
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Addition: Cool to 0°C. Add BH₃·THF (1.0 M solution, 2.5 eq) dropwise.
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Reaction: Allow to warm to room temperature and reflux gently for 2 hours.
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Workup (Hydrolysis): Cool to 0°C. Carefully quench with methanol (to destroy excess borane), followed by 1N HCl.
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Reflux: Heat the acidic solution for 1 hour to break the boron-amine complex.
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Isolation: Basify with NaOH to pH >10 and extract with DCM. Dry and concentrate.
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Salt Formation: Treat the crude oil with ethanolic HCl to precipitate 2-(benzo[d]isoxazol-3-yl)ethanamine hydrochloride .
Part 3: Data & Validation
Expected Analytical Data
To validate the synthesis, compare your isolated product against these predicted NMR shifts:
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR | 3.20 - 3.35 | Triplet (2H) | -CH₂-CH₂ -NH₂ (Methylene adjacent to amine) |
| ¹H NMR | 3.40 - 3.55 | Triplet (2H) | CH₂ -CH₂-NH₂ (Methylene adjacent to ring) |
| ¹H NMR | 7.30 - 7.80 | Multiplet (4H) | Aromatic Protons (Benzene ring) |
| ¹³C NMR | ~155.0 | Singlet | C3 (Isoxazole ring carbon) |
| ¹³C NMR | ~163.0 | Singlet | C7a (Bridgehead carbon) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Ring Opening (Phenol formation) | Over-reduction during Phase 3. | Switch from LiAlH₄ to BH₃·THF. Ensure strictly anhydrous conditions. Avoid Pd catalysts. |
| Low Yield in Phase 2A | Polybromination (dibromide formation). | Use strict stoichiometry (1.05 eq NBS) and stop reaction immediately upon consumption of starting material. |
| Incomplete Cyanation | Steric hindrance or solvent choice. | Switch solvent to DMSO to enhance nucleophilicity of the cyanide ion. |
References
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General Benzisoxazole Synthesis
- Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Gener
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Source:
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Functionalization of 3-Methylbenzisoxazole
- A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde (via bromin
-
Source:
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Selective Reduction Strategies
- Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane.
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Source:
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Industrial Context (Risperidone Intermediates)
- Process for making risperidone and intermediates therefor (P
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Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. JP2006515322A - Process for producing benzo [d] isoxazol-3-yl-methanesulfonic acid and its intermediate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
